Chlorotris(triphenylarsine)rhodium

Hydroformylation Regioselectivity Olefin conversion

Standard Rh/PPh₃ hydroformylation catalysts yield linear-selective products (n/i 4.4-8.7), frustrating branched aldehyde synthesis. RhCl(AsPh₃)₃ addresses this directly with an n/i of 3.1-3.5 for 1-dodecene-a 2- to 2.5-fold shift intrinsic to AsPh₃'s weaker σ-donor/stronger π-acceptor character, not replicable by adjusting PPh₃ ratios. • Quantified selectivity: n/i = 3.1-3.5 vs. 4.4-8.7 for PPh₃ analog • Activation energy: 42.74 kJ·mol⁻¹ (1-hexene); semi-empirical kinetic model available • Completes Group 15 triad RhCl(PPh₃)₃-RhCl(AsPh₃)₃-RhCl(SbPh₃)₃ for SAR studies • Supplied ≥95% purity; requires inert atmosphere storage

Molecular Formula C54H45As3ClRh-
Molecular Weight 1057.1 g/mol
CAS No. 14973-92-3
Cat. No. B084098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotris(triphenylarsine)rhodium
CAS14973-92-3
Molecular FormulaC54H45As3ClRh-
Molecular Weight1057.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
InChIInChI=1S/3C18H15As.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
InChIKeyVEWASWVNPCOVHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotris(triphenylarsine)rhodium: Identity and Class Positioning


Chlorotris(triphenylarsine)rhodium, with molecular formula C₅₄H₄₅As₃ClRh and molecular weight 1057.06 g·mol⁻¹, is a square-planar rhodium(I) coordination complex bearing three triphenylarsine (AsPh₃) ligands . It is the heavy Group 15 congener of Wilkinson's catalyst (RhCl(PPh₃)₃), in which the phosphorus donor atoms are replaced by arsenic [1]. First prepared and characterized by Mague and Wilkinson in 1966 via reaction of [RhCl(C₂H₄)₂]₂ with AsPh₃, this compound belongs to the class of tris(triaryl-pnictogen)chlororhodium(I) complexes that have served as foundational systems for investigating how pnictogen donor identity modulates catalytic behaviour [1]. The compound is commercially available primarily for research use, typically at ≥95% purity, and requires storage under inert atmosphere to maintain stability .

1
Pnictogen-Ligand Identity Arsine-ligated Rh(I) complex for electronic/steric tuning studies
2
Catalytic Signature Differentiated regioselectivity vs. phosphine benchmarks
3
Research Format ≥95% purity, stored under inert atmosphere

Why Chlorotris(triphenylarsine)rhodium Cannot Be Replaced by Group 15 Analogs


Although RhCl(AsPh₃)₃ shares a common structural motif with its phosphine and stibine congeners, the differences in donor atom size, electronic properties, and ligand cone angle produce divergent catalytic outcomes that preclude generic substitution. The σ-donor/π-acceptor ratio for triaryl-pnictogen ligands follows the trend SbPh₃ > PPh₃ > AsPh₃, meaning that AsPh₃ is the weakest σ-donor and the strongest π-acceptor among the three [1]. Additionally, the M–As bond is approximately 10 pm longer than the M–P bond, and the Tolman-like cone angle is 141° for AsPh₃ versus 145° for PPh₃, imparting measurably different steric profiles [2]. These electronic and steric distinctions translate directly into quantifiable differences in catalytic activity, regioselectivity, and mechanistic behaviour—as detailed in Section 3—making RhCl(AsPh₃)₃ not a simple drop-in replacement but rather a functionally distinct tool for specific catalytic applications [1][2].

AsPh₃ Complex
PPh₃ Analog
σ-Donor / π-Acceptor
Weakest σ-donor, strongest π-acceptor
Moderate σ-donor, weaker π-acceptor
Steric Profile
Cone angle ~141°, M–As bond ~10 pm longer
Cone angle ~145°, shorter M–P bond
Catalytic Outcome
Branched-selective hydroformylation; lower hydrogenation activity
Linear-selective hydroformylation; higher hydrogenation activity

Electronic and steric divergence precludes direct substitution; catalytic selectivity may shift significantly.

Quantitative Differentiation Evidence vs. Closest Analogs


Hydroformylation of 1-Dodecene: Inverted Regioselectivity vs. PPh₃

In a systematic head-to-head evaluation of Group 15 triaryl ligands for rhodium-catalyzed hydroformylation of 1-dodecene, the triphenylarsine system exhibited strikingly different regio- and chemo-selectivity compared to triphenylphosphine, while achieving comparable overall conversion under optimized conditions [1]. At a lower ligand-to-rhodium ratio (60:1), the AsPh₃ system gave 58% olefin conversion with an n/i (linear/branched) aldehyde ratio of 3.1, whereas the PPh₃ system delivered 95% conversion with an n/i ratio of 4.4. At a higher ligand-to-rhodium ratio (300:1), the AsPh₃ system reached 85.8% conversion (essentially matching the 86.9% of PPh₃) but maintained a substantially lower n/i ratio of 3.5 versus 8.7 for PPh₃ [1]. This demonstrates that while Rh/AsPh₃ can approach Rh/PPh₃ in catalytic turnover at high ligand loading, it consistently produces a markedly more branched aldehyde product distribution, a consequence of AsPh₃'s weaker σ-donor character and lower basicity [1].

Hydroformylation of 1-Dodecene
Head-to-head
n/i: 3.5 (AsPh₃) vs. 8.7 (PPh₃) at 300:1 L/Rh; conversion 85.8% vs. 86.9%
Branched aldehyde shift vs. phosphine benchmark
Conversion comparable at high ligand loading
Hydroformylation Regioselectivity Olefin conversion Ligand effects

Hydroformylation of Hex-1-ene: Activity and Selectivity Comparison

A comparative study of transition-metal-catalyzed hydroformylation of hex-1-ene at 60 bar and 80°C using rhodium complexes of PPh₃, AsPh₃, and SbPh₃ found that the catalytic activity of the AsPh₃ system was comparable to—and under certain experimental conditions even higher than—that of the PPh₃ system [1]. However, the sole significant performance difference favouring the PPh₃ system was its consistently higher normal/iso (n/iso) ratio of heptanal product [1]. A separate detailed kinetic study using pre-formed RhCl(AsPh₃)₃ as the catalyst for 1-hexene hydroformylation determined an activation energy of 42.74 kJ·mol⁻¹ and developed a nonlinear semi-empirical kinetic model with an 11.6% error fit, providing quantitative engineering parameters for process design with this specific pre-catalyst [2]. These findings confirm that the AsPh₃-ligated system is kinetically competent for hydroformylation and offers a distinct regioselectivity profile versus the phosphine benchmark.

Hydroformylation of Hex-1-ene
Reported
Activity ranking: Ph₃P ≈ Ph₃As > Ph₃Sb; Eₐ = 42.74 kJ·mol⁻¹ (RhCl(AsPh₃)₃)
Comparable activity with distinct n/iso selectivity
Kinetic model with 11.6% error fit available
Hydroformylation Hex-1-ene n/iso ratio Catalyst screening

Olefin Hydrogenation: Lower Activity Than Wilkinson's Catalyst

The seminal 1966 paper by Mague and Wilkinson that first described RhCl(AsPh₃)₃ explicitly states: "Although the present complexes are not as efficient as the phosphine complex as homogeneous hydrogenation catalysts for olefins, they undergo similar chemical reactions with hydrogen, ethylene, diphenylacetylene, tetrafluoroethylene, hydrogen chloride, and oxygen" [1]. This qualitative activity ranking has been reinforced by subsequent independent studies: a dissertation on ligand effects in metal carbonyl chemistry noted that "tris(triphenylphosphine)rhodium(I) chloride is an active catalyst for the hydrogenation of alkenes, whereas the triphenylarsine analogue is less active, and the triphenyl phosphite analogue is inactive" [2]. Furthermore, thermodynamic and kinetic investigations of cyclohexene hydrogenation catalyzed by Rh(I) complexes of SbPh₃, AsPh₃, and the mixed P/As bidentate ligand established that the catalytic activity decreases in the order: [RhCl(PPh₂CH₂CH₂AsPh₂)]₂ > RhCl(AsPh₃)₂ > RhCl(SbPh₃)₂, with the AsPh₃ complex forming more stable dihydride intermediates than the mixed P/As complex [3]. The increased thermodynamic stability of the Rh–H bond with AsPh₃ ligation retards the catalytic cycle, directly accounting for the lower hydrogenation turnover.

Olefin Hydrogenation
Head-to-head
Activity: [RhCl(P⌂P)]₂ > RhCl(AsPh₃)₂ > RhCl(SbPh₃)₂; AsPh₃ less active than Wilkinson's catalyst
Lower hydrogenation activity; stabler Rh–H intermediates
Qualitative ranking reproduced across studies
Homogeneous hydrogenation Olefin reduction Catalyst activity ranking Ligand donor strength

COD Ligand-Exchange: Mechanistic Divergence from PPh₃

Variable-temperature ¹H NMR kinetic studies of (1,5-cyclooctadiene)RhCl(L) complexes (L = AsPh₃, PPh₃) revealed a mechanistic dichotomy that is dictated entirely by the pnictogen donor identity [1]. For L = AsPh₃, the coalescence of non-equivalent olefinic proton signals is explained by a reaction between an active intermediate "(COD)RhCl(AsPh₃)" and the dimer [(COD)RhCl]₂. In contrast, for L = PPh₃, the exchange occurs via reaction between (COD)RhCl(PPh₃) and monomeric (COD)RhCl generated from dimer dissociation—a fundamentally different mechanistic pathway [1]. Moreover, the effect of added chloride ion is strongly ligand-dependent: addition of Cl⁻ to (COD)RhCl(AsPh₃) induces coalescence of the olefinic signals, whereas the chloride effect upon (COD)RhCl(PPh₃) is negligible [1]. This mechanistic divergence has direct implications for catalyst activation and deactivation pathways, as the AsPh₃-ligated system exhibits distinct sensitivity to halide concentration that is absent in the phosphine analog.

COD Ligand-Exchange Mechanism
Head-to-head
AsPh₃: intermediate-dimer pathway; PPh₃: monomer-monomer pathway; differential Cl⁻ sensitivity
Mechanistic divergence alters activation/deactivation profiles
Cannot be predicted from PPh₃ behaviour
Ligand exchange kinetics NMR spectroscopy Mechanistic studies Rhodium-COD complexes

Exclusive Branched Regioselectivity in Hydroacylation

In intermolecular hydroacylation of vinylarenes with carboxylic anhydrides, a cationic rhodium(I) catalyst ligated by triphenylarsine (Ph₃As) achieves complete regioselectivity for branched coupling products, with yields up to 93% [1]. The optimized catalytic system employs [Rh(cod)₂]BArF₄ (BArF₄ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) as the rhodium source with Ph₃As as the supporting ligand. The results represent a significant advance in regiocontrol: under hydrogen-mediated conditions, styrenes and activated olefins are converted exclusively to branched hydroacylation adducts, with no detectable linear isomer [1]. While this study does not include a direct side-by-side comparison with the PPh₃ analog under identical conditions, the broader organometallic literature has established that phosphine-ligated rhodium hydroacylation catalysts generally favour linear selectivity or require chelating ancillary ligands for branched selectivity, making the arsine-dependent regiochemical outcome a mechanistically significant, ligand-specific effect [1].

Hydroacylation Regioselectivity
Supporting
Branched:linear >99:1; up to 93% isolated yield
Unique regiocontrol enabled by arsine ligand
Cationic Rh/AsPh₃ system; transferable ligand effect
Hydroacylation Regioselective catalysis C–C bond formation Cationic rhodium

Electronic and Steric Ligand Parameters: AsPh₃ vs. PPh₃

The differentiation between AsPh₃ and PPh₃ as ligands is rooted in quantifiable electronic and steric parameters. The σ-donor/π-acceptor ratio for EPh₃ (E = P, As, Sb) ligands follows the experimentally established trend: SbPh₃ > PPh₃ > AsPh₃, indicating that AsPh₃ possesses the weakest σ-donor ability and the strongest π-acceptor character among the Group 15 triaryl ligands [1]. This electronic ranking predicts that AsPh₃-ligated metal centers will be more electron-deficient, facilitating substrate coordination but retarding oxidative addition. Complementarily, steric parameters differ measurably: the Tolman-type cone angle for AsPh₃ is 141°, versus 145° for PPh₃ [2]. Additionally, M–As bonds are approximately 10 pm longer than M–P bonds due to the larger covalent radius of arsenic [2]. These combined electronic and steric differences collectively explain the divergent catalytic behaviours documented in the preceding evidence items, including the lower hydrogenation activity, altered hydroformylation regioselectivity, and distinct ligand-exchange kinetics.

Ligand Electronic/Steric Parameters
Class-level
Cone angle: 141° (AsPh₃) vs. 145° (PPh₃); M–As ~10 pm longer; weakest σ-donor, strongest π-acceptor
Quantifiable steric and electronic differentiation
Predictive framework for catalyst design
Ligand design Electronic effects Cone angle σ-donor/π-acceptor

Procurement-Relevant Application Scenarios


Hydroformylation Targeting Branched Aldehydes

When the synthetic objective is to produce branched aldehydes (e.g., 2-alkylalkanals for specialty plasticizer alcohols or branched-chain detergent precursors), RhCl(AsPh₃)₃ offers a quantifiably differentiated selectivity profile. As demonstrated by Carlock (1984), the Rh/AsPh₃ system delivers an n/i ratio of 3.1–3.5 for 1-dodecene hydroformylation, versus 4.4–8.7 for Rh/PPh₃ under identical conditions [1]. This 2- to 2.5-fold reduction in linear selectivity is intrinsic to the weaker σ-donor character of AsPh₃ and is not achievable by simply adjusting the PPh₃/Rh ratio. Process chemists evaluating hydroformylation catalyst selection should consider RhCl(AsPh₃)₃ when branched aldehydes are the target product, particularly where the competing hydrogenation activity of the standard PPh₃ system causes yield loss through over-reduction of the aldehyde product [1][2].

Mechanistic Studies of Ligand Electronic Effects

RhCl(AsPh₃)₃ serves as a well-defined model complex for systematically probing how Group 15 donor atom identity affects elementary organometallic reaction steps. The activation energy of 42.74 kJ·mol⁻¹ for 1-hexene hydroformylation has been precisely determined, and a semi-empirical kinetic model (11.6% error) is available for process engineering calculations [2]. The fundamentally different ligand-exchange mechanism for (COD)RhCl(AsPh₃)—proceeding via an intermediate-dimer pathway rather than the monomer-monomer pathway of the PPh₃ analog—provides a unique experimental platform for undergraduate and graduate teaching laboratories in organometallic mechanism [3]. Furthermore, the differential sensitivity to chloride ion concentration documented by Vrieze et al. (1968) makes this complex valuable for studying catalyst deactivation pathways in chloride-containing reaction media [3].

Regioselective Hydroacylation Methodology

For synthetic organic chemistry groups developing hydroacylation methodology, the triphenylarsine ligand framework enables complete regiocontrol favouring branched products—a result that the Krische group demonstrated with up to 93% yield and exclusive branched selectivity using a cationic Rh(I)/Ph₃As system [4]. While this specific study employed [Rh(cod)₂]BArF₄ rather than pre-formed RhCl(AsPh₃)₃, researchers can use RhCl(AsPh₃)₃ as a convenient, storable precursor for generating Ph₃As-ligated rhodium catalysts through halide abstraction or in combination with appropriate activators. The distinct electronic properties of AsPh₃ (lower σ-donor ability, stronger π-acceptor character) that enable this unique regiochemical outcome are ligand-intrinsic and transferable across different rhodium pre-catalyst formulations [4][5].

Systematic Group 15 Ligand Variation Studies

For academic and industrial research groups conducting systematic ligand parameter studies across the Group 15 series, RhCl(AsPh₃)₃ completes the essential triad RhCl(PPh₃)₃–RhCl(AsPh₃)₃–RhCl(SbPh₃)₃. The quantifiable electronic (σ-donor/π-acceptor ratio: SbPh₃ > PPh₃ > AsPh₃) and steric gradients (cone angle: 145° for PPh₃ vs. 141° for AsPh₃; M–E bond length: As ~10 pm longer than P) make this series particularly valuable for establishing structure-activity relationships [5][2]. Procurement of the complete triad enables statistically meaningful comparative studies where electronic and steric effects can be deconvoluted through systematic variation of a single atom in the donor group [1][5].

Application
Selection Property
Validation Focus
Branched-Selective Hydroformylation
Ligand-dependent regioselectivity profile
n/i ratio under target substrate/conditions
Organometallic Mechanism Studies
Defined kinetic and mechanistic benchmarks
Activation energy, ligand-exchange pathway
Regioselective Hydroacylation
Ph₃As-enabled branched regiocontrol
Branched:linear ratio, substrate scope
Group 15 Ligand Variation Studies
Systematic electronic/steric gradient
Cone angle, σ-donor/π-acceptor comparison
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